molecular formula C19H20N4OS2 B10911269 1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea CAS No. 5657-27-2

1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea

Cat. No.: B10911269
CAS No.: 5657-27-2
M. Wt: 384.5 g/mol
InChI Key: FYCNMOFAZJDUNA-UHFFFAOYSA-N
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Description

1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea is a thiourea derivative characterized by a central thiourea (-NH-CS-NH-) moiety linked to a phenyl group and a 5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl substituent via a propyl chain. The imidazolidinone ring in its structure introduces rigidity and hydrogen-bonding capabilities, while the thiourea group enhances reactivity toward electrophiles and nucleophiles.

Properties

CAS No.

5657-27-2

Molecular Formula

C19H20N4OS2

Molecular Weight

384.5 g/mol

IUPAC Name

1-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]-3-phenylthiourea

InChI

InChI=1S/C19H20N4OS2/c24-17-16(22-19(26)23(17)15-10-5-2-6-11-15)12-7-13-20-18(25)21-14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2,(H,22,26)(H2,20,21,25)

InChI Key

FYCNMOFAZJDUNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCCCC2C(=O)N(C(=S)N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-2-thioxoimidazolidin-4-one with a suitable alkylating agent to introduce the propyl group, followed by the reaction with phenyl isothiocyanate to form the thiourea derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents, and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form hydrogen bonds and interact with various enzymes or receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness can be contextualized by comparing it to analogous derivatives. Below is a detailed analysis of its similarities and differences with key compounds reported in the literature.

Structural Analogues with Thiourea/Imidazole Motifs

  • 1-[3-(1H-Imidazol-1-yl)propyl]-3-phenylthiourea (S2A1): Structural Differences: Replaces the imidazolidinone-thione ring with a simple imidazole ring. Synthesis: Synthesized via condensation of phenylisothiocyanate with 3-(1H-imidazol-1-yl)propylamine under mild conditions.
  • HBK Series (HBK14–HBK19): Structural Differences: Piperazine-based derivatives with phenoxy-ethoxyethyl or phenoxy-propyl substituents instead of thiourea-imidazolidinone motifs. Bioactivity: These compounds show antimycobacterial activity (e.g., HBK16: MIC = 0.78 µg/mL against Mycobacterium tuberculosis), but their mechanisms differ due to piperazine’s basicity and spatial flexibility.

Thioxanthonic and Thiazolidinone Derivatives

  • Thioxanthones (Tx 4, Tx 11): Structural Differences: Feature a thioxanthenone core instead of imidazolidinone. Bioactivity: Exhibit antifungal activity (e.g., Tx 4: IC₅₀ = 8.2 µM against Candida albicans) due to planar aromatic systems enabling DNA intercalation.
  • Thiazolo[4,5-d]pyrimidine Derivatives (Compounds 19–20): Structural Differences: Fused thiazole-pyrimidine systems replace the imidazolidinone-thione group.

Pyridinecarboxyamidrazones

  • N1-Aryliden-4-pyridinecarboxyamidrazones:
    • Structural Differences : Amidrazone (-NH-N=C-NH-) linker instead of thiourea.
    • Bioactivity : Potent antimycobacterial activity (MIC = 1.56–6.25 µg/mL) attributed to chelation of metal ions in bacterial enzymes.

Data Tables

Table 1: Structural and Electronic Comparison

Compound Core Structure HOMO-LUMO Gap (eV) Key Functional Groups Bioactivity (if reported)
Target Compound Imidazolidinone-thione Not reported Thiourea, 5-oxo-2-thioxo Not explicitly stated
1-[3-(1H-Imidazol-1-yl)propyl]-3-phenylthiourea Imidazole 4.32 Thiourea, imidazole Anticancer (DFT-predicted)
HBK16 Piperazine-phenoxypropyl N/A Piperazine, methoxyphenyl Antimycobacterial (MIC = 0.78 µg/mL)
Tx 4 Thioxanthenone N/A Bromophenyl, propoxy Antifungal (IC₅₀ = 8.2 µM)

Key Research Findings

  • Reactivity: The target compound’s thiourea group and imidazolidinone-thione ring likely enhance its ability to form hydrogen bonds and coordinate metal ions, similar to S2A1.
  • Electronic Properties : DFT studies on S2A1 highlight the importance of electron-withdrawing groups (e.g., thione) in modulating reactivity, which may apply to the target compound.

Biological Activity

The compound 1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea is a derivative of thioxoimidazolidinone, a class of compounds recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N2O5SC_{21}H_{22}N_2O_5S, and it has a molecular weight of approximately 410.48 g/mol. The structure features a thioxoimidazolidinone core, which is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thioxoimidazolidinone derivatives, including the compound . One study reported that derivatives of 2-thioxoimidazolidin-4-one exhibited significant cytotoxic effects against HepG2 liver cancer cells with IC50 values as low as 0.017 μM. This potency was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, alongside the modulation of key apoptotic genes such as p53 and Caspase family members .

Table 1: Cytotoxicity of Thioxoimidazolidinone Derivatives Against HepG2 Cells

CompoundIC50 (μM)Mechanism of Action
1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthioureaTBDApoptosis induction, PI3K/AKT pathway inhibition
Compound 40.017Apoptosis, G2/M arrest
Staurosporine5.07Reference drug
5-Fluorouracil5.18Reference drug

The mechanism underlying this activity involves the activation of antioxidant enzymes (CAT, SOD, GSH), which are crucial for cellular defense against oxidative stress . Furthermore, molecular docking studies suggest that these compounds can effectively interact with the PI3K/AKT signaling pathway, a critical regulator in cancer cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, compounds related to thioxoimidazolidinones have shown promising antimicrobial activity. A series of organophosphorus compounds containing thioxoimidazolidinone structures were synthesized and evaluated for their antimicrobial efficacy against various pathogens. These compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of Thioxoimidazolidinone Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureusTBD
Compound BEscherichia coliTBD

Case Studies

Several case studies have been conducted to evaluate the biological activity of thioxoimidazolidinone derivatives:

  • Hepatocellular Carcinoma Study : In vivo studies demonstrated that treatment with selected thioxoimidazolidinone derivatives resulted in decreased tumor size and improved survival rates in animal models. The treatment enhanced antioxidant levels and improved hematological parameters .
  • Antimicrobial Efficacy Assessment : A study involving various thioxoimidazolidinone derivatives showed their effectiveness against multi-drug resistant strains of bacteria, suggesting their potential utility in treating infections where conventional antibiotics fail .

Q & A

Q. Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., C=S stretch at ~1200–1250 cm⁻¹, N-H bend at ~1500 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm) and carbon backbone .
  • TLC Monitoring : Uses ethyl acetate/hexane (6:4) or chloroform/methanol (9:1) solvent systems to track reaction progress .
  • Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) validates molecular ion peaks .

Advanced: How can density functional theory (DFT) and molecular dynamics (MD) simulations elucidate reactive and optoelectronic properties?

Q. Methodological Answer :

  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to predict vibrational frequencies, HOMO-LUMO gaps (e.g., 3.5–4.0 eV), and electrostatic potential maps, which correlate with reactivity .
  • MD Simulations : Assess stability in solvated environments (e.g., water) using AMBER or GROMACS to evaluate conformational changes over 50–100 ns trajectories .
    Applications : Predicts nucleophilic/electrophilic sites for drug design and photochemical behavior .

Advanced: What experimental designs are appropriate for evaluating antitumor or antiviral activity?

Q. Methodological Answer :

  • In Vitro Screening :
    • Antitumor : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM. Compare IC₅₀ values with controls like doxorubicin .
    • Anti-HIV : Employ HIV-1/2 RT inhibition assays, measuring % inhibition at 50 μg/mL. Validate via reverse transcriptase activity kits .
  • Controls : Include positive controls (e.g., zidovudine for anti-HIV) and solvent-only blanks.

Advanced: How should researchers address discrepancies in biological activity data across studies?

Q. Methodological Answer :

  • Source Analysis : Verify assay protocols (e.g., cell line specificity, incubation times). For example, anti-HIV activity in may vary due to HIV-1 vs. HIV-2 strain differences.
  • Structural Confirmation : Re-examine compound purity via HPLC and elemental analysis to rule out impurities affecting activity .
  • Dose-Response Curves : Perform multi-concentration testing (e.g., 1–100 μM) to identify non-linear effects.

Advanced: What strategies enhance bioactivity via structural modification?

Q. Methodological Answer :

  • SAR Studies :
    • Thiourea Chain : Replace the propyl linker with alkyl/aryl groups to modulate lipophilicity .
    • Imidazolidinone Core : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance electrophilicity .
  • Hybridization : Fuse with benzothiazole or pyrazole moieties to improve DNA intercalation potential .
    Validation : Test modified analogs in cytotoxicity assays and compare with parent compound .

Advanced: How can stability and degradation profiles be assessed under physiological conditions?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Analysis : Use DSC/TGA to determine melting points and thermal decomposition patterns .

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